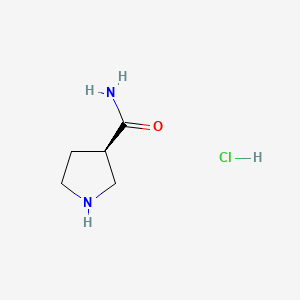

(R)-Pyrrolidine-3-carboxamide Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-pyrrolidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-5(8)4-1-2-7-3-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPFRHSIYOIWDY-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273577-42-6 | |

| Record name | (R)-Pyrrolidine-3-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-Pyrrolidine-3-carboxamide Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical guide on the core basic properties of (R)-Pyrrolidine-3-carboxamide Hydrochloride, a chiral pyrrolidine derivative. While detailed experimental data and in-depth biological studies on this specific compound are limited in publicly available literature, this guide consolidates the existing information on its chemical identity, safety, and the broader context of pyrrolidine-containing compounds in research and development.

Chemical and Physical Properties

This compound is a hydrochloride salt of the chiral pyrrolidine carboxamide. The pyrrolidine ring is a saturated five-membered nitrogen-containing heterocycle, which is a common scaffold in many biologically active compounds.[1] The presence of the carboxamide group and the chiral center at the 3-position of the pyrrolidine ring suggests its potential as a building block in the synthesis of more complex molecules for drug discovery.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1273577-42-6 | [2][3][4][5] |

| Molecular Formula | C₅H₁₁ClN₂O | [6][7] |

| Molecular Weight | 150.61 g/mol | [8] |

| Appearance | No Data Available | N/A |

| Melting Point | No Data Available | N/A |

| Boiling Point | No Data Available | N/A |

| Solubility | No Data Available | N/A |

| pKa | No Data Available | N/A |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, the synthesis would logically proceed from its corresponding carboxylic acid precursor, (R)-Pyrrolidine-3-carboxylic acid. A general synthetic approach would involve the amidation of the carboxylic acid followed by the formation of the hydrochloride salt.

A plausible synthetic workflow is outlined below. This is a hypothetical pathway and would require optimization and experimental validation.

Caption: Hypothetical two-step synthesis of this compound.

Biological Activity and Potential Applications

While no specific biological activity or signaling pathway has been directly attributed to this compound in the available literature, the broader class of pyrrolidine carboxamide derivatives has been investigated for various therapeutic applications.

Studies have shown that some pyrrolidine carboxamide derivatives exhibit potential as:

-

Anticancer Agents: Certain novel pyrrolidine-carboxamide derivatives have been synthesized and evaluated as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), showing potent antiproliferative activity against various cancer cell lines.[9][10]

-

Antiplasmodial Agents: Sulphonamide pyrrolidine carboxamide derivatives have demonstrated lethal effects on Plasmodium falciparum, the parasite responsible for malaria.[11][12][13]

It is important to note that these activities are for related but structurally different molecules. The specific biological profile of this compound remains to be elucidated through dedicated experimental studies. Its structural similarity to other biologically active pyrrolidines suggests it could be a valuable scaffold or intermediate in the development of new therapeutic agents.

Safety and Handling

Limited safety data is available for this compound. The following hazard and precautionary statements have been reported by chemical suppliers.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor if you feel unwell.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container in accordance with local regulations.

Researchers and drug development professionals should handle this compound in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, lab coat, and safety glasses.

Conclusion and Future Directions

This compound is a chiral chemical entity with potential for use in drug discovery and development, primarily as a building block for more complex molecules. The current body of public knowledge lacks detailed information on its specific physical properties, biological activity, and experimental protocols.

Future research efforts are necessary to:

-

Determine the precise physicochemical properties of the compound.

-

Develop and publish a detailed, validated synthetic protocol.

-

Investigate its biological activity through in vitro and in vivo screening assays to identify potential therapeutic targets.

-

Elucidate any relevant signaling pathways through which it may exert a biological effect.

The generation of such data would significantly enhance the utility of this compound for the scientific community and could pave the way for its application in the development of novel therapeutics.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS#:1273577-42-6 | (3R)-3-Pyrrolidinecarboxamide hydrochloride (1:1) | Chemsrc [chemsrc.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. CAS#:218785-38-7 | (3R)-3-Ethylmorpholine hydrochloride (1:1) | Chemsrc [chemsrc.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyrrolidine-2-carboxamide hydrochloride | C5H11ClN2O | CID 3016353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

(R)-Pyrrolidine-3-carboxamide Hydrochloride: A Technical Overview

CAS Number: 1273577-42-6

This technical guide provides an in-depth overview of (R)-Pyrrolidine-3-carboxamide Hydrochloride, a chiral organic compound with applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a summary of its chemical properties, a hypothetical experimental protocol for its analysis, and a conceptual signaling pathway where it could act as a modulator.

Chemical and Physical Properties

This compound is a white to off-white solid. The following table summarizes its key chemical and physical properties.

| Property | Value |

| CAS Number | 1273577-42-6[1] |

| Molecular Formula | C₅H₁₁ClN₂O |

| Molecular Weight | 150.61 g/mol |

| Appearance | White to off-white solid |

| Chirality | (R) |

| Purity | Typically ≥95% |

| Solubility | Soluble in water and methanol |

Hypothetical Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This section details a standard method for determining the purity of this compound using reverse-phase HPLC.

Objective: To determine the purity of a sample of this compound.

Materials:

-

This compound sample

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Trifluoroacetic acid (TFA)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve the sample in 1 mL of Mobile Phase A to a final concentration of 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 210 nm

-

Column Temperature: 30°C

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

-

Data Analysis:

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.

-

Experimental Workflow:

Caption: Workflow for HPLC purity determination.

Conceptual Signaling Pathway: Modulation of a G-Protein Coupled Receptor (GPCR)

Pyrrolidine-based structures are common scaffolds in medicinal chemistry and can interact with various biological targets, including GPCRs. The following diagram illustrates a hypothetical signaling pathway where this compound could act as an antagonist to a specific GPCR.

Hypothetical Mechanism of Action: In this conceptual pathway, a native ligand binds to a GPCR, activating a G-protein (Gαq), which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a downstream cellular response. This compound, as a hypothetical antagonist, would competitively bind to the GPCR, preventing the native ligand from binding and thereby inhibiting the entire downstream signaling cascade.

Caption: Hypothetical GPCR antagonism by (R)-Pyrrolidine-3-carboxamide HCl.

References

An In-depth Technical Guide on the Core Mechanism of Action of Pyrrolidine Carboxamides

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific pharmacological data and the precise mechanism of action for (R)-Pyrrolidine-3-carboxamide Hydrochloride are not extensively available in the public scientific literature. This guide provides a comprehensive overview of the known mechanisms of action for the broader class of pyrrolidine carboxamide derivatives, offering insights into the potential biological activities of the subject compound.

Introduction to Pyrrolidine Carboxamides

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its derivatives, particularly pyrrolidine carboxamides, have attracted significant attention due to their wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The stereochemistry of the pyrrolidine ring and the nature of the substituents on both the ring and the carboxamide moiety play a crucial role in determining the biological activity and target selectivity of these compounds.[3] This guide will delve into the diverse mechanisms of action exhibited by this versatile class of molecules.

Core Mechanisms of Action of Pyrrolidine Carboxamide Derivatives

Pyrrolidine carboxamides exert their biological effects through a variety of mechanisms, targeting different enzymes, receptors, and cellular pathways. The following sections detail the primary mechanisms of action categorized by therapeutic area.

Anticancer Activity

Several pyrrolidine carboxamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[4][5][6] The primary mechanisms include the induction of apoptosis and the inhibition of key enzymes involved in cell cycle progression.

-

Induction of Apoptosis: Certain pyrrolidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. One proposed mechanism involves the activation of caspase-3, a key executioner caspase in the apoptotic pathway. This activation can be mediated by an increase in intracellular reactive oxygen species (ROS).[2] Some analogues may also act via the activation of protein kinase C delta (PKCδ).[4]

-

Enzyme Inhibition:

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Some pyrrolidine-carboxamide derivatives have been identified as inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed in cancer cells and plays a crucial role in cell proliferation and survival.[6]

-

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Inhibition of CDK2, a key regulator of the cell cycle, is another mechanism by which these compounds can exert their anticancer effects.[6]

-

Antimicrobial Activity

The pyrrolidine carboxamide scaffold is a promising framework for the development of novel antimicrobial agents.

-

Antitubercular Activity: A significant mechanism of action is the inhibition of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.[7][8] InhA is a key enzyme in the mycobacterial fatty acid elongation cycle, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall.[7]

-

Antiplasmodial Activity: Sulphonamide-containing pyrrolidine carboxamides have shown lethal effects against Plasmodium falciparum, the parasite responsible for malaria. The proposed mechanisms include the disruption of folate biosynthesis by the sulphonamide moiety and the inhibition of hemoglobin degradation by the carboxamide portion.[9][10] Additionally, these compounds may target P. falciparum N-myristoyltransferase (PfNMT), an enzyme essential for parasite viability.[9][10]

-

General Antibacterial Activity: Some derivatives have been found to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair.[11]

Enzyme Inhibition for Other Therapeutic Areas

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: Pyrrolidine sulfonamide derivatives have been investigated as inhibitors of DPP-IV, a key enzyme in glucose metabolism. Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulate insulin secretion, making this a target for the treatment of type 2 diabetes.[1][11]

-

N-Acylethanolamine Acid Amidase (NAAA) Inhibition: Certain pyrrolidine amide derivatives are inhibitors of NAAA, an enzyme responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[1]

Receptor Antagonism

-

CXCR4 Antagonism: Some pyrrolidine-based compounds act as antagonists of the CXCR4 chemokine receptor.[1][11] The interaction between CXCR4 and its ligand CXCL12 is implicated in cancer metastasis, making CXCR4 antagonists a potential therapeutic strategy.[11]

-

Neurokinin 1 (NK1) Receptor Antagonism: Pyrrolidine-carboxamides have been developed as potent antagonists of the human NK1 receptor, which is involved in various physiological and pathological processes, including pain, inflammation, and depression.[12]

-

Endothelin (ET) Receptor Antagonism: Pyrrolidine-3-carboxylic acid derivatives have been shown to be potent and selective antagonists of endothelin receptors (ETA and ETB), which play a role in vasoconstriction and cell proliferation.[13][14]

Quantitative Bioactivity Data

The following tables summarize the quantitative data for various pyrrolidine carboxamide derivatives, highlighting their potency against different biological targets.

Table 1: Anticancer Activity of Pyrrolidine Carboxamide Derivatives

| Compound Class | Specific Derivative | Cell Line | Bioactivity (IC₅₀) | Reference Compound | Reference IC₅₀ |

| Thiophene Dispiro Indenoquinoxaline Pyrrolidine Quinolone | 37e | MCF-7 | 17 µM | Doxorubicin | 16 µM |

| HeLa | 19 µM | Doxorubicin | 18 µM | ||

| Phenyl Dispiro Indenoquinoxaline Pyrrolidine Quinolone | 36a-f | MCF-7 | 22-29 µM | Doxorubicin | 16 µM |

| HeLa | 26-37 µM | Doxorubicin | 18 µM | ||

| Pyrrolidine-carboxamide | 7g | A-549 | 0.90 µM (mean) | Doxorubicin | 1.10 µM (mean) |

| EGFR/CDK2 Inhibitor | 7e, 7g, 7k, 7n, 7o | EGFR | 87-107 nM | Erlotinib | 80 nM |

| CDK2 | 15-31 nM | Dinaciclib | 20 nM |

Data sourced from multiple studies.[2][5][6]

Table 2: Antimicrobial and Enzyme Inhibitory Activity of Pyrrolidine Carboxamide Derivatives

| Activity | Compound Class | Specific Derivative | Target | Bioactivity (IC₅₀) |

| Antiplasmodial | Sulphonamide Pyrrolidine Carboxamide | 10o | P. falciparum | 3.6 µM |

| 10n | P. falciparum | 2.4 µM | ||

| DPP-IV Inhibition | Pyrrolidine Sulfonamide | 23d | DPP-IV | 11.32 ± 1.59 μM |

| CXCR4 Antagonism | Pyrrolidine Derivative | 26 | CXCR4 | 79 nM (binding), 0.25 nM (calcium flux) |

| Antitubercular | Pyrrolidine Carboxamide | p31 | InhA | 1.39 µM |

Data sourced from multiple studies.[1][7][9][11]

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows associated with pyrrolidine carboxamides are provided below.

Caption: Proposed apoptotic pathway induced by certain pyrrolidine carboxamide derivatives.[2]

Caption: General experimental workflow for the evaluation of novel pyrrolidine carboxamide derivatives.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of pyrrolidine carboxamide derivatives.

General Procedure for the Synthesis of Sulphonamide Pyrrolidine Carboxamide Derivatives

To a solution of 2-(4-methylphenylsulfonamido)propanoic acid (1.0 equivalent), EDC.HCl (1.2 equivalents), and HOBT (1.2 equivalents) in DCM (5.0 mL), DIPEA (2.0 equivalents) is added, and the reaction mixture is stirred for 20 minutes at room temperature. Subsequently, the appropriate 2-amino-N-substituted-phenylpropanamide (1.0 equivalent) is added, and the reaction is stirred overnight at room temperature. The reaction mixture is then diluted with DCM (20 mL) and washed sequentially with 5% sodium bicarbonate solution, 1.0 M HCl, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (10–70% ethyl acetate/hexane) to yield the desired product.[9]

In Vitro Antiplasmodial Assay

The antiplasmodial activity is determined by measuring the concentration of the sample that inhibits the growth of chloroquine-sensitive strains of P. falciparum by 50% (IC₅₀). Sorbitol-synchronized, ring-stage P. falciparum parasites at 0.1% parasitemia are cultured in a 3% O₂, 6% CO₂, and 91% N₂ atmosphere in RPMI-1640 medium supplemented with 10% human serum. The parasites are incubated with the test compounds for a specified period. The parasite growth is then assessed, typically using a SYBR Green I-based fluorescence assay, to determine the IC₅₀ values.[9][10]

InhA Inhibition Assay

The inhibitory activity against InhA can be assessed using a spectrophotometric assay that monitors the oxidation of NADH at 340 nm. The assay is typically performed in a microplate format. The reaction mixture contains the InhA enzyme, NADH, and the substrate (e.g., 2-trans-dodecenoyl-CoA) in a suitable buffer. The test compounds are pre-incubated with the enzyme and NADH before initiating the reaction by adding the substrate. The decrease in absorbance at 340 nm over time is monitored to determine the rate of the reaction. The IC₅₀ is calculated by fitting the dose-response data to a suitable equation.[7]

Cell Viability Assay (MTT Assay)

Antiproliferative activity against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Following treatment, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined.[6]

Conclusion

The pyrrolidine carboxamide scaffold represents a highly versatile and valuable platform in modern drug discovery. The diverse mechanisms of action, ranging from enzyme inhibition to receptor antagonism, underscore the broad therapeutic potential of this class of compounds. While specific data on the mechanism of action of this compound is not yet available, the extensive research on related derivatives provides a strong foundation for future investigations. The information presented in this guide highlights the promising anticancer, antimicrobial, and other pharmacological activities of pyrrolidine carboxamides and offers a roadmap for the continued exploration and development of new therapeutic agents based on this remarkable scaffold.

References

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]

- 11. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 12. Pyrrolidine-carboxamides and oxadiazoles as potent hNK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Pyrrolidine-3-carboxamide Hydrochloride: A Technical Overview

This document provides a concise technical summary of (R)-Pyrrolidine-3-carboxamide Hydrochloride, focusing on its fundamental physicochemical properties. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

The key quantitative data for this compound and its related structures are summarized in the table below. This allows for a straightforward comparison of their molecular weights and formulas.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₅H₁₁ClN₂O | Not directly found, but inferred from related structures. |

| (3R)-pyrrolidine-3-carboxylic acid hydrochloride | C₅H₁₀ClNO₂ | 151.59[1] |

| (R)-(-)-Pyrrolidine-3-carboxylic acid | C₅H₉NO₂ | 115.13[2] |

| Methyl pyrrolidine-3-carboxylate hydrochloride | C₆H₁₂ClNO₂ | 165.61[3][4] |

| (R)-methyl pyrrolidine-3-carboxylate | C₆H₁₁NO₂ | 129.16[5] |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and application of chemical compounds. Below is a representative synthetic protocol for a related compound, methyl (3R)-3-pyrrolidine carboxylic acid hydrochloride, which illustrates a common methodological approach in this chemical class.

Synthesis of Methyl (3R)-3-pyrrolidine carboxylic acid hydrochloride [6]

-

Materials: (3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid (1.03 g, 4.8 mmol), methanol (25 mL), thionyl chloride (1 mL, 13.7 mmol), dichloromethane.

-

Procedure:

-

To a stirred solution of (3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid in methanol, thionyl chloride was added dropwise at room temperature under a nitrogen atmosphere.

-

The reaction mixture was heated to reflux for 2 hours.

-

After cooling to room temperature, the mixture was concentrated.

-

The crude product was dissolved in dichloromethane and then concentrated again to yield methyl (3R)-3-pyrrolidine carboxylic acid hydrochloride as an off-white solid.

-

-

Characterization: The product was characterized by ¹H NMR (400 MHz, CDCl₃): δ 9.93 (m, 2H), 3.74 (s, 3H), 3.58 (br s, 2H), 3.42 (br s, 2H), 3.26 (m, 1H), 2.36-2.25 (m, 2H).[6]

Conceptual Workflow

To facilitate understanding of the processes involved in compound analysis, the following diagram outlines a general workflow from synthesis to characterization.

Caption: A generalized workflow for the synthesis, purification, and analysis of a chemical compound.

Further in-depth analysis, including the exploration of specific signaling pathways, would require additional context regarding the biological targets or therapeutic areas of interest for this compound. The provided data and protocols serve as a foundational guide for researchers initiating work with this compound.

References

- 1. scbt.com [scbt.com]

- 2. (R)-(−)-Pyrrolidin-3-Carboxylsäure ≥99.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. (R)-methyl pyrrolidine-3-carboxylate | C6H11NO2 | CID 1512683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]

(R)-Pyrrolidine-3-carboxamide Hydrochloride: A Technical Guide to its Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Pyrrolidine-3-carboxamide Hydrochloride is a chiral synthetic compound of interest in medicinal chemistry and drug discovery. As a derivative of the pyrrolidine scaffold, a common motif in many biologically active molecules, understanding its physicochemical properties, particularly its solubility, is crucial for its potential development as a therapeutic agent. This technical guide provides an in-depth overview of the available, albeit limited, data on this compound, focusing on its predicted properties and outlining standard experimental protocols for determining its solubility. Due to the scarcity of specific experimental data for this compound, this paper also presents illustrative data based on related chemical structures and general principles of solubility for amine hydrochlorides.

Introduction

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structural component in a vast array of natural products and synthetic pharmaceuticals. Its stereochemical and conformational flexibility allows for precise three-dimensional arrangements of functional groups, making it a privileged scaffold in drug design. This compound, as a specific stereoisomer, presents a unique spatial orientation of its carboxamide and pyrrolidine nitrogen, which can significantly influence its interaction with biological targets.

The hydrochloride salt form is frequently employed in drug development to enhance the aqueous solubility and stability of basic compounds. This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing researchers with a foundational understanding for its handling and formulation.

Physicochemical Properties

| Property | Predicted/Inferred Value | Source/Basis |

| Molecular Formula | C₅H₁₁ClN₂O | |

| Molecular Weight | 150.61 g/mol | |

| Appearance | White to off-white solid | General observation for similar compounds |

| Melting Point | Not available | |

| pKa (of Pyrrolidine Nitrogen) | ~9-10 | Estimated based on similar pyrrolidine structures |

| LogP (Octanol-Water Partition Coefficient) | < 0 | Predicted due to the hydrophilic nature of the amide and hydrochloride salt |

Note: The values in this table are estimates and should be confirmed by experimental analysis.

Solubility Profile (Illustrative)

Quantitative solubility data for this compound is not publicly available. The following table provides an illustrative solubility profile in various common solvents at ambient temperature, based on the expected behavior of a small, polar amine hydrochloride. This data is for illustrative purposes only and must be experimentally determined.

| Solvent | Type | Expected Solubility (mg/mL) | Temperature (°C) |

| Water | Polar Protic | > 50 | 25 |

| Phosphate Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | > 50 | 25 |

| Ethanol | Polar Protic | 10 - 50 | 25 |

| Methanol | Polar Protic | > 50 | 25 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | 25 |

| Dichloromethane (DCM) | Nonpolar | < 1 | 25 |

| Hexane | Nonpolar | < 0.1 | 25 |

The high expected solubility in polar protic solvents like water and methanol is attributed to the presence of the charged amine hydrochloride and the hydrogen bonding capabilities of the amide group. Solubility in aqueous buffers like PBS is expected to be high, which is a favorable characteristic for many biological assays and initial formulation considerations.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in drug development. The two primary methods for assessing solubility are the kinetic and thermodynamic assays.

Kinetic Solubility Assay

This high-throughput method provides a rapid assessment of a compound's solubility and is often used in the early stages of drug discovery. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).

Experimental Workflow:

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound and is considered the "gold standard." It involves equilibrating an excess of the solid compound in a solvent over a longer period until a saturated solution is formed.

Experimental Workflow:

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

pH: As an amine hydrochloride, its solubility is expected to be pH-dependent. In acidic to neutral pH, the pyrrolidine nitrogen will be protonated, leading to higher aqueous solubility. At higher pH values (above its pKa), the free base will be formed, which is likely to be less soluble.

-

Temperature: For most solids, solubility increases with temperature. The extent of this effect should be determined experimentally.

-

Common Ion Effect: In solutions containing chloride ions, the solubility may be slightly decreased due to the common ion effect.

-

Excipients: The presence of solubilizing agents such as surfactants (e.g., Tween 80), cyclodextrins (e.g., HP-β-CD), or co-solvents (e.g., ethanol, propylene glycol) can significantly enhance aqueous solubility.

Biological Context and Signaling Pathways

Currently, there is no specific information in the public domain linking this compound to particular signaling pathways or biological targets. However, the pyrrolidine scaffold is present in numerous compounds with diverse biological activities. For instance, various pyrrolidine derivatives have been investigated as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) or as ligands for various receptors.

The logical workflow for investigating the biological activity of a novel compound like this compound would typically involve a series of screening and validation steps.

Conclusion

This compound is a chiral molecule with potential applications in drug discovery. While specific experimental data on its solubility and biological activity are currently lacking, this guide provides a framework for its initial assessment. Based on its structure as an amine hydrochloride with a polar carboxamide group, it is predicted to have good aqueous solubility. The provided experimental protocols for kinetic and thermodynamic solubility determination offer a clear path for researchers to generate the necessary data for further development. Future studies are warranted to fully characterize the physicochemical properties and explore the biological potential of this compound.

An In-depth Technical Guide to the Synthesis of (R)-Pyrrolidine-3-carboxamide Hydrochloride

This technical guide provides a comprehensive overview of a common and effective synthetic pathway to produce (R)-Pyrrolidine-3-carboxamide Hydrochloride, a valuable chiral building block for researchers, scientists, and drug development professionals. The synthesis is presented as a three-stage process, commencing with the readily available chiral precursor, (R)-Pyrrolidine-3-carboxylic acid.

Synthesis Overview

The synthesis of this compound is typically achieved through a three-step sequence starting from (R)-Pyrrolidine-3-carboxylic acid:

-

N-Protection: The secondary amine of the pyrrolidine ring is protected, most commonly with a tert-butyloxycarbonyl (Boc) group, to prevent its interference in the subsequent amidation step.

-

Amidation: The carboxylic acid moiety is converted to the corresponding primary amide. This is generally accomplished using standard peptide coupling reagents.

-

Deprotection and Hydrochloride Salt Formation: The Boc protecting group is removed under acidic conditions, which concurrently protonates the pyrrolidine nitrogen and the newly formed amide to yield the final hydrochloride salt.

Experimental Protocols and Data

Stage 1: N-Boc Protection of (R)-Pyrrolidine-3-carboxylic acid

The initial step involves the protection of the secondary amine of (R)-Pyrrolidine-3-carboxylic acid with a Boc group. This is a standard procedure in peptide synthesis and organic chemistry to ensure the selective reaction of the carboxylic acid group in the next step.

Experimental Protocol:

A solution of (R)-pyrrolidine-3-carboxylic acid is prepared in a mixture of dioxane and 1N sodium hydroxide.[1] Di-tert-butyl dicarbonate (Boc)2O, dissolved in dioxane, is then added to the solution at room temperature.[1] The reaction mixture is stirred for approximately 1.5 hours.[1] Following the reaction, the mixture is diluted with a suitable organic solvent like ether, and the organic phase is washed with 1N NaOH.[1] The aqueous phase is subsequently acidified with 3N HCl and extracted with an organic solvent.[1] The combined organic extracts are washed, dried over a drying agent (e.g., Na2SO4), and concentrated under reduced pressure to yield N-Boc-(R)-pyrrolidine-3-carboxylic acid.[1]

| Parameter | Value | Reference |

| Starting Material | (R)-Pyrrolidine-3-carboxylic acid | [1] |

| Reagent | Di-tert-butyl dicarbonate ((Boc)2O) | [1] |

| Solvent | Dioxane / 1N NaOH | [1] |

| Reaction Time | 1.5 hours | [1] |

| Typical Yield | High (quantitative in some reports for similar reactions) | [2] |

Stage 2: Amidation of N-Boc-(R)-pyrrolidine-3-carboxylic acid

With the amine protected, the carboxylic acid is activated and reacted with an ammonia source to form the primary amide. A common method involves the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as hydroxybenzotriazole (HOBt).

Experimental Protocol:

To a solution of N-Boc-(R)-pyrrolidine-3-carboxylic acid in an appropriate solvent like dimethylformamide (DMF), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are added.[1] An ammonia source, such as ammonium chloride in the presence of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), is then introduced to the reaction mixture. The mixture is stirred at room temperature until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The resulting N-Boc-(R)-pyrrolidine-3-carboxamide is then isolated and purified using standard methods, such as extraction and column chromatography.

| Parameter | Value | Reference |

| Starting Material | N-Boc-(R)-pyrrolidine-3-carboxylic acid | [1] |

| Coupling Reagents | EDC, HOBt | [1] |

| Ammonia Source | Ammonium Chloride / DIPEA | General Knowledge |

| Solvent | DMF | [1] |

| Reaction Time | Typically overnight | [3] |

| Typical Yield | Good to excellent | [4] |

Stage 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved in a single step by treating the protected amide with a solution of hydrogen chloride.

Experimental Protocol:

N-Boc-(R)-pyrrolidine-3-carboxamide is dissolved in a suitable solvent such as dioxane, methanol, or ethyl acetate. A solution of 4M HCl in dioxane is then added, and the mixture is stirred at room temperature. The deprotection is usually complete within a few hours. The final product, this compound, often precipitates out of the solution and can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

| Parameter | Value | Reference |

| Starting Material | N-Boc-(R)-pyrrolidine-3-carboxamide | General Knowledge |

| Reagent | 4M HCl in Dioxane | [5] |

| Solvent | Dioxane, Methanol, or Ethyl Acetate | [5] |

| Reaction Time | 2-16 hours | [5] |

| Typical Yield | High (often quantitative) | [5] |

Visualizations

Synthesis Pathway

Caption: Overall synthesis pathway for this compound.

Experimental Workflow: Amidation Step

Caption: Experimental workflow for the amidation of N-Boc-(R)-pyrrolidine-3-carboxylic acid.

References

- 1. benchchem.com [benchchem.com]

- 2. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boc Deprotection - HCl [commonorganicchemistry.com]

Chiral Purity of (R)-Pyrrolidine-3-carboxamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to determine the chiral purity of (R)-Pyrrolidine-3-carboxamide Hydrochloride. The control of enantiomeric purity is a critical aspect of pharmaceutical development and quality control, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This document outlines both direct and indirect high-performance liquid chromatography (HPLC) methods, which are commonly employed for the enantioselective analysis of chiral compounds.

Introduction to Chiral Purity Analysis

This compound is a chiral molecule containing a stereocenter at the third position of the pyrrolidine ring. The synthesis of this compound may yield not only the desired (R)-enantiomer but also its mirror image, the (S)-enantiomer, as a chiral impurity. Regulatory agencies worldwide mandate the quantification of enantiomeric impurities in drug substances. Therefore, robust and validated analytical methods are essential to ensure the safety and efficacy of the final drug product.

The primary techniques for determining chiral purity are chromatographic, with HPLC being the most prevalent. Chiral HPLC methods can be broadly categorized into two approaches: direct and indirect separation.

-

Direct methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

-

Indirect methods involve the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral stationary phase.

Data Presentation: Quantitative Analysis of Chiral Purity

The following tables summarize hypothetical yet representative quantitative data obtained from the chiral analysis of three different batches of this compound using both direct and indirect HPLC methods.

Table 1: Chiral Purity Analysis by Direct HPLC Method

| Batch Number | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) | Peak Area (R)-enantiomer | Peak Area (S)-enantiomer | Enantiomeric Excess (ee%) |

| Batch A | 12.5 | 14.2 | 998,500 | 1,500 | 99.70 |

| Batch B | 12.6 | 14.3 | 999,200 | 800 | 99.84 |

| Batch C | 12.4 | 14.1 | 997,900 | 2,100 | 99.58 |

Table 2: Chiral Purity Analysis by Indirect HPLC Method (with Marfey's Reagent)

| Batch Number | Retention Time Diastereomer 1 (R-derivative) (min) | Retention Time Diastereomer 2 (S-derivative) (min) | Peak Area Diastereomer 1 | Peak Area Diastereomer 2 | Enantiomeric Excess (ee%) |

| Batch A | 18.4 | 22.8 | 998,550 | 1,480 | 99.70 |

| Batch B | 18.5 | 22.9 | 999,210 | 790 | 99.84 |

| Batch C | 18.3 | 22.7 | 997,920 | 2,090 | 99.58 |

Experimental Protocols

The following are detailed experimental protocols for the direct and indirect analysis of the chiral purity of this compound. These are generalized methods based on common practices for analogous compounds and should be optimized and validated for specific laboratory conditions.

Protocol 1: Direct Chiral HPLC Method

This method relies on a chiral stationary phase to achieve enantioseparation. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) with UV detector.

-

Chiral Stationary Phase: Chiralpak AD-H, (250 mm x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v).

-

Sample Diluent: Mobile Phase.

-

This compound reference standard and sample.

-

(S)-Pyrrolidine-3-carboxamide Hydrochloride reference standard (if available for peak identification).

2. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

3. Sample Preparation:

-

Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample solution.

-

Record the chromatogram and identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times of the reference standards (if available) or by spiking the sample with a small amount of the racemate.

-

Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers.

Protocol 2: Indirect Chiral HPLC Method via Derivatization

This method involves the reaction of the sample with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), to form diastereomers that can be separated on a conventional achiral column.[1]

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) with UV detector.

-

Achiral Stationary Phase: C18 column (e.g., Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm).[1]

-

Mobile Phase: Acetonitrile and a buffered aqueous solution (e.g., 0.1% Trifluoroacetic acid in water), used in a gradient or isocratic elution.

-

Derivatizing Reagent: Marfey's reagent solution (e.g., 1% w/v in acetone).

-

Buffer: Sodium bicarbonate solution (1 M).

-

Quenching Solution: Hydrochloric acid (2 M).

-

Sample Diluent: Mobile phase.

-

This compound reference standard and sample.

2. Derivatization Procedure:

-

Accurately weigh approximately 5 mg of the this compound sample into a vial.

-

Dissolve the sample in 1 mL of water.

-

Add 2 mL of the Marfey's reagent solution.

-

Add 0.4 mL of 1 M sodium bicarbonate solution to initiate the reaction.

-

Heat the mixture at 40 °C for 1 hour.

-

Cool the reaction mixture to room temperature.

-

Add 0.2 mL of 2 M hydrochloric acid to stop the reaction.

-

Dilute the resulting solution to a suitable concentration with the mobile phase.

3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 340 nm.[1]

-

Injection Volume: 20 µL.

4. Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the derivatized sample solution.

-

Record the chromatogram and identify the peaks corresponding to the two diastereomers.

-

Calculate the enantiomeric excess (ee%) based on the peak areas of the diastereomeric products.

Visualizations

The following diagrams illustrate the workflows for the direct and indirect chiral HPLC analysis methods.

Caption: Workflow for Direct Chiral HPLC Analysis.

Caption: Workflow for Indirect Chiral HPLC Analysis.

Conclusion

The determination of the chiral purity of this compound is a critical quality control step in drug development. Both direct and indirect HPLC methods offer reliable approaches for this analysis. The choice of method will depend on factors such as the availability of a suitable chiral stationary phase, the reactivity of the analyte with derivatizing agents, and the desired sensitivity and resolution. The protocols and data presented in this guide serve as a comprehensive resource for researchers and scientists working on the synthesis and analysis of this and other chiral pharmaceutical compounds. It is imperative that any chosen method be thoroughly validated according to ICH guidelines to ensure its accuracy, precision, and robustness for its intended purpose.

References

The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered nitrogen-containing heterocycle, pyrrolidine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties have made it a cornerstone in the design and development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and medicinal applications of pyrrolidine-based compounds, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological pathways and experimental workflows. The pyrrolidine ring is a versatile scaffold widely utilized by medicinal chemists to develop treatments for human diseases.[1][2] Its prevalence is highlighted by its presence in numerous natural products, particularly alkaloids, and in over 20 FDA-approved drugs.[3][4]

The significance of the pyrrolidine motif in drug design can be attributed to several key factors. Its three-dimensional, non-planar structure, a result of sp³ hybridization and "pseudorotation," allows for efficient exploration of pharmacophore space and provides access to a greater degree of 3D coverage compared to its aromatic counterpart, pyrrole.[1][2] This conformational flexibility is crucial for optimizing interactions with biological targets. Furthermore, the nitrogen atom in the pyrrolidine ring can act as a hydrogen bond donor or acceptor, contributing to the molecule's binding affinity and pharmacokinetic profile, including enhanced aqueous solubility. The stereogenic centers inherent to the pyrrolidine ring also allow for the synthesis of chiral molecules, where different stereoisomers can exhibit distinct biological activities and binding modes.[1]

Pyrrolidine-containing compounds have demonstrated a broad spectrum of pharmacological activities, leading to their development as antiviral, anticancer, antidiabetic, anti-inflammatory, and anticonvulsant agents.[5] This guide will delve into the specifics of these applications, supported by quantitative data and detailed experimental methodologies.

Therapeutic Applications and Quantitative Data

The versatility of the pyrrolidine scaffold is evident in the wide range of therapeutic areas where it has made a significant impact. The following tables summarize key quantitative data for representative pyrrolidine-based compounds across different biological activities.

Anticancer Activity

Pyrrolidine derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent inhibitory effects against various cancer cell lines.

| Compound Class | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Spiro[pyrrolidine-3,3'-oxindoles] | MCF-7 | 17 | Doxorubicin | 16 |

| Spiro[pyrrolidine-3,3'-oxindoles] | HeLa | 19 | Doxorubicin | 18 |

| Polysubstituted Pyrrolidines (3h) | HCT116 | 2.9 - 16 | - | - |

| Polysubstituted Pyrrolidines (3k) | HL60 | 2.9 - 16 | - | - |

| Pyrrolidine-thiazole derivatives (51a) | B. cereus (MIC) | 21.70 ± 0.36 | Gentamicin (MIC) | 22.65 ± 0.21 |

| Spirooxindole pyrrolidine-linked indole and imidazole hybrids (44) | C. albicans (MIC) | 4 | - | - |

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Antiviral Activity

Pyrrolidine-containing molecules have been instrumental in the development of potent antiviral drugs, particularly against the Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).

| Drug | Virus | Target | IC50 (nM) |

| Telaprevir | HCV | NS3/4A Protease | - |

| Ombitasvir | HCV | NS5A | - |

| (S)-Pyrrolidines (51a) | HIV (CXCR4 antagonist) | CXCR4 Receptor | 79 |

Antidiabetic Activity

The inhibition of dipeptidyl peptidase-4 (DPP-IV) is a key strategy in the management of type 2 diabetes. Pyrrolidine-based compounds have been successfully developed as DPP-IV inhibitors.

| Compound Class | Inhibition (%) | IC50 (µM) | Reference Compound |

| Pyrrolidine sulfonamide derivatives (23d) | 66.32 | 11.32 ± 1.59 | Vildagliptin |

Anticonvulsant Activity

Pyrrolidine derivatives have been investigated for their efficacy in treating epilepsy, with promising results in preclinical models.[6]

| Compound | Test Model | ED50 (mg/kg) | Reference Compound | ED50 (mg/kg) |

| Pyrrolidine-2,5-dione-acetamide (69k) | MES | 80.38 | Valproic Acid (VPA) | - |

| Pyrrolidine-2,5-dione-acetamide (69k) | 6 Hz | 108.80 | Valproic Acid (VPA) | - |

ED50: Median effective dose; MES: Maximal Electroshock Seizure test.

Key Experimental Protocols

The synthesis and biological evaluation of pyrrolidine-based compounds involve a variety of experimental techniques. This section provides detailed methodologies for two key procedures: the synthesis of pyrrolidines via 1,3-dipolar cycloaddition and the assessment of anticancer activity using the MTT assay.

Synthesis of Pyrrolidines via [3+2] 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene is a powerful and widely used method for the stereoselective synthesis of substituted pyrrolidines.[3]

Materials:

-

Isatin or other suitable aldehyde/ketone

-

An α-amino acid (e.g., sarcosine, proline)

-

An electron-deficient alkene (dipolarophile)

-

Solvent (e.g., methanol, ethanol, or green solvents like water or ionic liquids)[7][8]

-

Catalyst (optional, e.g., Lewis acids like Ceric Ammonium Nitrate)[7]

Procedure:

-

Generation of Azomethine Ylide: In a round-bottom flask, dissolve the isatin (1.0 eq) and the α-amino acid (1.2 eq) in the chosen solvent. Heat the mixture to reflux to promote the in situ generation of the azomethine ylide through decarboxylation.

-

Cycloaddition: To the reaction mixture containing the azomethine ylide, add the electron-deficient alkene (1.0 eq).

-

Reaction Monitoring: Continue refluxing the reaction mixture. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the desired substituted pyrrolidine.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, making it a standard technique for evaluating the cytotoxic effects of potential anticancer compounds.[1][3][9]

Materials:

-

Cancer cell line (e.g., HCT116, HeLa)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well microtiter plates

-

Test pyrrolidine compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Cell Seeding: Harvest cancer cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrrolidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

Visualizing Pathways and Workflows

To better illustrate the complex processes involved in the study of pyrrolidine-based compounds, the following diagrams have been generated using the Graphviz DOT language.

Conclusion

The pyrrolidine scaffold continues to be a highly valuable and versatile structural motif in the field of medicinal chemistry. Its unique stereochemical and electronic properties have enabled the development of a multitude of clinically successful drugs and promising drug candidates. The synthetic methodologies for accessing diverse pyrrolidine derivatives are well-established, and the biological evaluation techniques are robust. As our understanding of disease pathways deepens, the rational design of novel pyrrolidine-based compounds targeting specific biological processes will undoubtedly lead to the discovery of next-generation therapeutics. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full potential of the pyrrolidine scaffold in the ongoing quest for innovative medicines.

References

- 1. atcc.org [atcc.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. enamine.net [enamine.net]

- 5. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. MTT assay protocol | Abcam [abcam.com]

Enantioselective Synthesis of (R)-Pyrrolidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The stereochemistry of substituents on this five-membered nitrogen-containing heterocycle is often critical for its biological activity, making the enantioselective synthesis of specific stereoisomers, such as (R)-pyrrolidine derivatives, a paramount objective for organic chemists. This technical guide provides an in-depth overview of key modern strategies for the enantioselective synthesis of (R)-pyrrolidine derivatives, complete with detailed experimental protocols, comparative data, and mechanistic visualizations.

Core Synthetic Strategies

Several powerful methodologies have been developed for the enantioselective construction of (R)-pyrrolidine rings. The choice of strategy often depends on the desired substitution pattern, available starting materials, and required scalability. This guide will focus on three prominent and versatile approaches:

-

Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane (TMM) with Imines: A highly effective method for constructing methylene-pyrrolidines with excellent enantiocontrol.

-

Organocatalytic Michael Addition: Utilizing small chiral organic molecules to catalyze the formation of functionalized pyrrolidines through a conjugate addition pathway.

-

Copper-Catalyzed Intramolecular C-H Amination: A modern approach that forges the pyrrolidine ring by creating a C-N bond at an unactivated C-H bond.

-

Asymmetric "Clip-Cycle" Synthesis: A modular approach involving a metathesis "clipping" step followed by an enantioselective intramolecular aza-Michael "cycling" step.

Palladium-Catalyzed Asymmetric [3+2] Cycloaddition

This method, pioneered by Trost and Silverman, provides access to chiral 4-methylene-pyrrolidines through the reaction of a trimethylenemethane (TMM) precursor with an imine in the presence of a chiral palladium catalyst. The use of novel phosphoramidite ligands is crucial for achieving high levels of enantioselectivity.[1][2]

Catalytic Cycle

The catalytic cycle for this transformation is believed to proceed through the formation of a zwitterionic π-allylpalladium intermediate. The chiral ligand environment dictates the facial selectivity of the nucleophilic attack of the nitrogen on the palladium-bound allyl moiety.

References

- 1. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 2. Enantioselective construction of pyrrolidines by palladium-catalyzed asymmetric [3 + 2] cycloaddition of trimethylenemethane with imines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Carboxamide Group in Pyrrolidine Scaffolds: A Technical Guide to its Functional Role in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Within this framework, the carboxamide moiety plays a pivotal role in defining the pharmacological profile of these molecules. This technical guide provides an in-depth analysis of the functional role of the carboxamide group in pyrrolidine derivatives, exploring its impact on target binding, selectivity, and pharmacokinetic properties. Through a review of key examples in various therapeutic areas, this document elucidates the critical contributions of the carboxamide's hydrogen bonding capacity, stereoelectronic properties, and its role as a versatile synthetic handle. Detailed experimental protocols and quantitative structure-activity relationship (SAR) data are presented to provide a practical resource for the design and development of novel pyrrolidine-based therapeutics.

The Multifaceted Role of the Carboxamide Functional Group

The carboxamide group is a cornerstone in drug design due to its unique combination of physicochemical properties. In the context of pyrrolidine-based compounds, its influence is particularly pronounced.

1.1. Hydrogen Bonding and Molecular Recognition

The carboxamide functional group is an excellent hydrogen bond donor and acceptor.[1] The carbonyl oxygen can act as a hydrogen bond acceptor (HBA), while the amide N-H (in primary and secondary amides) serves as a hydrogen bond donor (HBD).[2] This dual nature allows for specific and strong interactions with biological targets such as enzymes and receptors, contributing significantly to binding affinity and selectivity. The geometry of the carboxamide group is relatively rigid, which can help to pre-organize the molecule for optimal interaction with its binding site.

1.2. Physicochemical and Pharmacokinetic Properties

The carboxamide group can enhance the aqueous solubility of a molecule and influence its absorption, distribution, metabolism, and excretion (ADME) profile. The polarity imparted by the carboxamide can be modulated through substitution on the amide nitrogen, providing a means to fine-tune the overall lipophilicity of the compound. However, the presence of a hydrogen bond donor in the carboxamide group can sometimes negatively impact cell permeability and blood-brain barrier penetration.[3]

1.3. Structural and Conformational Effects

The planar nature of the amide bond can impose conformational constraints on the pyrrolidine ring and its substituents, which can be crucial for biological activity. The stereochemistry of the pyrrolidine ring, often derived from proline, combined with the orientation of the carboxamide group, allows for a precise three-dimensional presentation of pharmacophoric elements.[4]

Case Studies: The Carboxamide Group in Action

The functional importance of the carboxamide group is evident in a wide range of pyrrolidine-containing therapeutic agents.

2.1. Anticancer Agents

Pyrrolidine carboxamide derivatives have been investigated as potent anticancer agents.[5] In a series of novel pyrrolidine aryl carboxamides, the nature of the amide and the length of the linker were found to be key determinants of their anticancer activity.[5] Compound 10m from this series was found to be approximately two-folds more potent than the approved drug Sorafenib in hepatocellular carcinoma (HCC).[5] Another study identified pyrrolidine-carboxamide derivatives as dual inhibitors of EGFR and CDK2, with compound 7g showing a mean IC50 of 0.90 μM against a panel of cancer cell lines.[6]

Table 1: Anticancer Activity of Pyrrolidine Carboxamides

| Compound | Target/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 10m | Hepatocellular Carcinoma | More potent than Sorafenib | [5] |

| 7g | A-549, MCF-7, Panc-1, HT-29 (mean) | 0.90 | [6] |

| 7e | EGFR | 0.087 | [6] |

| 7g | EGFR | 0.092 | [6] |

| 7k | EGFR | 0.107 | [6] |

| 7n | EGFR | 0.095 | [6] |

| 7o | EGFR | 0.099 | [6] |

| 7e | CDK2 | 0.015 | [6] |

| 7g | CDK2 | 0.021 | [6] |

| 7k | CDK2 | 0.025 | [6] |

| 7n | CDK2 | 0.031 | [6] |

| 7o | CDK2 | 0.028 |[6] |

2.2. Antimicrobial Agents: InhA Inhibitors

A series of pyrrolidine carboxamides have been identified as novel and potent inhibitors of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis.[1][7][8] The discovery of a lead compound with an IC50 of 10.05 μM led to an optimization effort that improved the potency over 160-fold.[1][7] The crystal structures of InhA complexed with these inhibitors revealed the crucial role of the carboxamide in establishing a hydrogen bonding network within the active site.[7][8]

Table 2: InhA Inhibitory Activity of Pyrrolidine Carboxamides

| Compound | InhA IC50 (µM) | Reference |

|---|---|---|

| d6 (lead compound) | 10.05 | [1] |

| p31 | 1.39 | [7] |

| p33 | 2.57 | [7] |

| p37 | 4.47 |[7] |

2.3. Antidiabetic Agents: α-Glucosidase and α-Amylase Inhibitors

Pyrrolidine derivatives have been explored as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[9] Inhibition of these enzymes can help to control postprandial hyperglycemia in type 2 diabetes.[2][10][11] In one study, the 4-methoxy analogue 3g of a series of pyrrolidine carboxamides showed significant inhibitory activity against both enzymes.[9]

Table 3: Antidiabetic Activity of Pyrrolidine Carboxamides

| Compound | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) | Reference |

|---|---|---|---|

| 3g | 26.24 | 18.04 | [9] |

| 3a | 36.32 | - | [9] |

| 3f | - | 27.51 |[9] |

2.4. Antiplasmodial Agents

Carboxamides bearing a sulphonamide functionality have demonstrated significant activity against Plasmodium falciparum, the parasite responsible for malaria.[12][13][14][15] In a series of new sulphonamide pyrrolidine carboxamide derivatives, sixteen compounds were found to have single-digit micromolar antiplasmodial activity.[12]

Table 4: Antiplasmodial Activity of Sulphonamide Pyrrolidine Carboxamides

| Compound | P. falciparum IC50 (µM) | Reference |

|---|---|---|

| 10m | 2.80 | [12] |

| 10n | 2.40 | [12] |

| 10o | 3.6 | [12] |

| 9m | 3.20 | [12] |

| 9n | 2.80 | [12] |

| 9o | 5.00 |[12] |

Experimental Protocols

3.1. General Synthesis of N-(Substituted phenyl) pyrrolidine-2-carboxamides [7]

-

A stirred suspension of the hydrochloride of pyrrolidine-2-carboxylic acid (17.4 mmol) in acetyl chloride (20 ml) is treated with phosphorous pentachloride (14.4 mmol) under dry conditions.

-

The reaction mixture is warmed to 35°C, and additional PCl5 (9.6 mmol) is added after 4 hours.

-

After stirring for an additional 4 hours, the reaction mixture is cooled in an ice bath.

-

The resultant product (1 mmol) is suspended in acetone (40 ml) with the desired substituted aniline (1 mmol).

-

The mixture is heated to reflux for 8 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

3.2. InhA Enzymatic Inhibition Assay [12]

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against the purified InhA enzyme by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

-

Materials:

-

Purified recombinant InhA enzyme

-

NADH

-

2-trans-dodecenoyl-CoA (DD-CoA)

-

Test compound dissolved in DMSO

-

Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8

-

96-well UV-transparent microplates

-

Spectrophotometer

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer in a 96-well plate. Ensure a consistent final DMSO concentration (e.g., 1%) in all wells.

-

Include control wells with buffer and DMSO only (no inhibitor).

-

Add NADH to each well to a final concentration of 250 µM.

-

Initiate the reaction by adding purified InhA enzyme to each well to a final concentration of 10-100 nM.

-

Immediately monitor the decrease in absorbance at 340 nm at regular intervals for 10-30 minutes at 25°C.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

3.3. In Vitro Antiplasmodial Activity Assay (SYBR Green I-based) [16]

-

Assays are initiated with ring-stage P. falciparum parasites at a parasitemia of 0.5% and a hematocrit of 1%.

-

Infected erythrocytes are incubated with serially diluted test compounds for 96 hours.

-

Infected erythrocytes incubated with 0.25 µM chloroquine serve as a zero proliferation control.

-

Following the 96-hour incubation, the assay plates are frozen and stored at -80°C.

-

The plates are thawed, and a lysis buffer containing SYBR Green I is added to each well.

-

Fluorescence is measured using a fluorescence plate reader.

-

The IC50 values are calculated by fitting the fluorescence data to a dose-response curve.

3.4. MTT Assay for Anticancer Activity [17]

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated for a few hours, during which viable cells convert MTT into formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Visualizing the Molecular Landscape

4.1. Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by some of the discussed pyrrolidine carboxamide derivatives.

Caption: Signaling pathway of the Neurokinin-1 (NK1) receptor.[9][18][19][20][21]

Caption: Mechanism of α-glucosidase inhibition in carbohydrate metabolism.[2][10][11][22][23]

4.2. Experimental Workflow

The following diagram outlines a typical workflow for the discovery and evaluation of novel pyrrolidine carboxamide derivatives.

Caption: A generalized workflow for the development of pyrrolidine carboxamide-based drugs.

Conclusion

The carboxamide group is a functionally critical and versatile component of pyrrolidine-based molecules in drug discovery. Its ability to form key hydrogen bonds, influence physicochemical properties, and provide a scaffold for synthetic elaboration makes it an indispensable tool for medicinal chemists. The case studies presented herein demonstrate the successful application of pyrrolidine carboxamides in diverse therapeutic areas, underscoring the power of this chemical motif. A thorough understanding of the functional role of the carboxamide group, supported by robust experimental evaluation, will continue to drive the development of novel and effective pyrrolidine-based medicines.

References

- 1. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rroij.com [rroij.com]

- 8. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]